methyl 1-butyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-butyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-butylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The final step involves esterification to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-butyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 1-butyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-butyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-butyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group provides distinct steric and electronic properties compared to other alkyl-substituted pyrazoles, potentially leading to different applications and effects.
Biological Activity
Methyl 1-butyl-1H-pyrazole-5-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring, which includes a butyl group at the 1-position and a methyl ester at the 5-position. This unique substitution pattern significantly influences its reactivity and biological activity.
- Molecular Formula : C8H12N2O2
- Molecular Weight : 182.22 g/mol
The structure allows for potential interactions with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, potentially leading to reduced pain and inflammation.
- Receptor Modulation : Interaction with receptors can alter cellular responses, affecting various physiological functions .
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
1. Anti-inflammatory Activity
Studies have demonstrated that this compound can significantly reduce inflammation in animal models. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial enzyme function, leading to inhibited growth .
3. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in vitro against several cancer cell lines. It has shown cytotoxic effects on cancer cells, suggesting potential as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Methyl 1-methyl-1H-pyrazole-5-carboxylate | Anticancer, anti-inflammatory | Methyl substitution enhances activity |
Ethyl 1-butyl-1H-pyrazole-5-carboxylate | Antimicrobial | Ethyl group alters solubility |
Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate | Anti-inflammatory | Unique sec-butyl group affects reactivity |
This table highlights the distinct biological activities associated with various pyrazole derivatives and their structural uniqueness.
Study 1: Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects compared to control groups. The compound's ability to inhibit COX enzymes was confirmed through biochemical assays .
Study 2: Antimicrobial Efficacy
Another research project assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, supporting its potential use as an antimicrobial agent .
Properties
IUPAC Name |
methyl 2-butylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-7-11-8(5-6-10-11)9(12)13-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDTUWJSLHYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.